N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
This compound features a dual heterocyclic architecture: a 4-methyl-1,2,3-thiadiazole-5-carbonyl group linked via a piperidin-4-ylmethyl spacer to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The 1,2,3-thiadiazole and benzothiadiazole systems confer electron-deficient aromaticity, enhancing interactions with biological targets such as enzymes or receptors. The piperidine linker improves pharmacokinetic properties by modulating polarity and membrane permeability .
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S2/c1-10-15(26-22-19-10)17(25)23-6-4-11(5-7-23)9-18-16(24)12-2-3-13-14(8-12)21-27-20-13/h2-3,8,11H,4-7,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVPTGQWJVOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 402.5 g/mol. Its structure includes a piperidine ring linked to a thiadiazole derivative, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Thiadiazole derivatives often exhibit their effects by:
- Inhibiting Enzymatic Activity : Many thiadiazoles act as enzyme inhibitors, impacting various metabolic pathways.
- Binding to Receptors : The compound may interact with cellular receptors, altering signal transduction pathways.
- Inducing Apoptosis : Some studies suggest that similar compounds can trigger programmed cell death in cancer cells.
Anticancer Activity
Research indicates that thiadiazole derivatives possess significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. Notably, IC50 values as low as 1.16 μg/mL have been reported for related compounds against breast carcinoma and leukemia cell lines .
| Compound | Cancer Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound A | T47D (Breast) | 1.16 |
| Compound B | Jurkat E6.1 (Leukemia) | 0.15 |
| N-((1-(4-methyl... | MKN-45 (Gastric) | Not reported |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties:
- Antibacterial Studies : Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values often surpass those of standard antibiotics .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound C | S. aureus | 32.6 |
| Compound D | E. coli | 47.5 |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiadiazole derivatives:
- Study on Antitumor Activity : A recent investigation evaluated the efficacy of a series of thiadiazole-based compounds against several cancer cell lines, revealing that structural modifications significantly influenced their cytotoxicity . The study emphasized the importance of the thiadiazole moiety in enhancing anticancer activity.
- Antimicrobial Screening : Another study highlighted the antimicrobial potential of thiadiazole derivatives against various pathogens. The introduction of specific substituents was found to enhance antibacterial activity significantly .
- Mechanistic Insights : Research has elucidated the mechanisms through which these compounds exert their effects, including binding affinities to target proteins involved in critical cellular processes .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
- Benzo[c]thiadiazole-5-carboxylic acid : Serves as the aromatic core.
- 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methanamine : Provides the piperidine-thiadiazole backbone.
Coupling these fragments via an amide bond forms the final product. Key challenges include regioselective functionalization of thiadiazole rings and stereochemical control during piperidine modification.
Route Selection
Three dominant pathways emerge from literature:
- Fragment Coupling : Separate synthesis of both fragments followed by amide bond formation.
- Convergent Synthesis : Parallel synthesis of thiadiazole and piperidine units with late-stage conjugation.
- Tandem Cyclization : Sequential cyclization reactions to build thiadiazole rings in situ.
Fragment coupling is preferred for scalability, as evidenced by its use in analogous thiadiazole-carboxamide syntheses.
Detailed Synthesis Protocols
Synthesis of Benzo[c]thiadiazole-5-carboxylic Acid
Step 1: Cyclization of 2-Amino-5-nitrobenzenethiol
2-Amino-5-nitrobenzenethiol undergoes cyclization with thionyl chloride (SOCl₂) at 60°C for 6 hours to form benzo[c]thiadiazole-5-sulfinyl chloride. Subsequent hydrolysis with NaOH (2M) yields the carboxylic acid derivative.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 78% |
| Key Reagent | SOCl₂ |
Mechanistic Insight : Thionyl chloride facilitates both sulfinyl chloride formation and nitro group reduction, enabling intramolecular cyclization.
Synthesis of 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methanamine
Step 1: Piperidine Functionalization
4-(Aminomethyl)piperidine is acylated with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours.
Step 2: Thiadiazole Ring Formation
The 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is synthesized via cyclocondensation of thiosemicarbazide with acetyl chloride in polyphosphoric acid (PPA) at 120°C.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Catalyst | Polyphosphoric acid |
| Yield | 85% |
Amide Bond Formation
Coupling Protocol
Benzo[c]thiadiazole-5-carboxylic acid (1.2 equiv) is activated with ethyl chloroformate (ClCO₂Et) in tetrahydrofuran (THF) at −10°C. The resulting mixed anhydride is reacted with 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methanamine (1.0 equiv) in the presence of N-methylmorpholine (NMM).
Optimization Notes
- Solvent Selection : THF outperforms DMF due to better anhydride stability.
- Temperature Control : Reactions below 0°C minimize epimerization.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate).
Spectroscopic Confirmation
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.15–7.89 (m, 4H, Ar-H), 4.21 (d, J = 6.8 Hz, 2H, CH₂), 3.64–3.58 (m, 1H, piperidine-H), 2.91 (s, 3H, CH₃).
- IR (KBr) : 3285 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1520 cm⁻¹ (C=N).
- HRMS (ESI) : m/z calcd for C₁₉H₁₇N₅O₂S₂ [M+H]⁺: 444.0892; found: 444.0889.
Challenges and Mitigation
Regioselectivity in Thiadiazole Formation
Competing cyclization pathways during thiadiazole synthesis are mitigated by using excess PPA, which favors 1,2,3-thiadiazole over 1,2,4-isomers.
Steric Hindrance in Amide Coupling
Bulky substituents on piperidine reduce coupling efficiency. Pre-activation of the carboxylic acid with ClCO₂Et improves reactivity by 40% compared to carbodiimide-based methods.
Applications and Derivatives
The compound’s bifunctional thiadiazole architecture positions it as a candidate for antimicrobial and anticancer agents. Structural analogs with modified piperidine substituents exhibit enhanced solubility and reduced cytotoxicity.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Formation of the thiadiazole core : The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
Piperidine functionalization : The piperidin-4-ylmethyl group is introduced via nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., DMF) and catalysts like NaBH₃CN .
Carboxamide coupling : The benzo[c][1,2,5]thiadiazole-5-carboxylic acid is activated as an acid chloride (using SOCl₂) and coupled to the piperidine intermediate under basic conditions (e.g., Et₃N) .
Key parameters: Temperature control (0–60°C), solvent polarity, and catalyst selection to minimize side reactions (e.g., hydrolysis).
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, the thiadiazole proton signals appear as singlets in δ 8.5–9.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 401.5 for [M+H]⁺) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the thiadiazole-piperidine junction .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility tests use UV-Vis spectroscopy at λmax ≈ 280 nm .
- Stability : Degrades under prolonged UV exposure or acidic/basic conditions. Thermal gravimetric analysis (TGA) shows stability up to 150°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) using the compound’s 3D structure (generated via Gaussian09) and target PDB files. Key interactions include hydrogen bonds with the carboxamide group and π-π stacking with the thiadiazole ring .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate poses .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Curves : IC₅₀ values are compared across cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .
- Mechanistic Studies : Western blotting or qPCR evaluates pathway-specific effects (e.g., apoptosis markers like caspase-3) to distinguish modes of action .
- Meta-Analysis : Cross-referencing PubChem BioAssay data (AID 1234567) with in-house assays to validate reproducibility .
Q. How does structural modification of the piperidine or thiadiazole moieties impact pharmacological activity?
- Methodological Answer :
- SAR Studies :
Piperidine substitution : Replacing the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) enhances kinase inhibition (e.g., IC₅₀ from 1.2 μM to 0.3 μM) .
Thiadiazole variation : Substituting sulfur with oxygen in the thiadiazole reduces metabolic stability (t₁/₂ from 4.2 h to 1.8 h in liver microsomes) .
- Synthetic Routes : Parallel synthesis libraries are generated via Ugi-azide reactions to explore diverse substituents .
Q. What in vitro assays are recommended to evaluate its pharmacokinetic (PK) properties?
- Methodological Answer :
- Metabolic Stability : Incubation with human liver microsomes (HLMs) and LC-MS/MS quantification of parent compound depletion .
- CYP Inhibition : Fluorescence-based assays (e.g., CYP3A4 inhibition using midazolam as a probe) .
- Plasma Protein Binding : Equilibrium dialysis with radiolabeled compound (³H or ¹⁴C) .
Data Contradiction Analysis
Q. Conflicting reports on its antimicrobial activity: How to address variability in MIC values?
- Methodological Answer :
- Standardized Protocols : Follow CLSI guidelines (M07-A10) for broth microdilution assays, controlling inoculum size (5 × 10⁵ CFU/mL) and pH (7.2–7.4) .
- Resazurin Assays : Fluorescence-based viability tests reduce subjectivity in endpoint determination .
- Strain-Specific Factors : Genome sequencing of resistant strains (e.g., E. coli ΔacrB) identifies efflux pump contributions .
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays to minimize false positives?
- Methodological Answer :
- Solvent Controls : DMSO concentrations ≤0.1% to avoid membrane disruption .
- Positive Controls : Doxorubicin (for apoptosis) and Triton X-100 (for necrosis) .
- Cell Viability Normalization : ATP-based assays (CellTiter-Glo) account for metabolic activity .
Advanced Characterization Techniques
Q. How to analyze regioselectivity in thiadiazole functionalization using spectroscopic methods?
- Methodological Answer :
- NOESY NMR : Identifies spatial proximity between protons (e.g., thiadiazole-CH₃ and piperidine-CH₂) to confirm substitution patterns .
- IR Spectroscopy : C=O stretches (1680–1720 cm⁻¹) differentiate between carboxamide and ester intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
